molecular formula C9H11ClN4O2 B13189941 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

Cat. No.: B13189941
M. Wt: 242.66 g/mol
InChI Key: WKLPEOGJNGRKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride involves several steps. One common method includes the reaction of 1H-1,2,3-benzotriazole with 2-amino-3-chloropropanoic acid under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it can be used in drug discovery and development research to understand the interactions of potential drug candidates.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The benzotriazole moiety can interact with various enzymes and proteins, affecting their activity and function. This interaction can modulate biochemical pathways, making the compound useful in studying cellular processes and protein functions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPEOGJNGRKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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